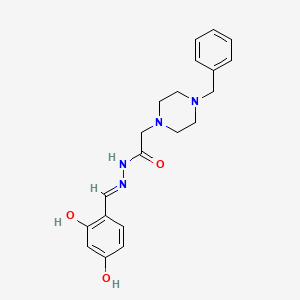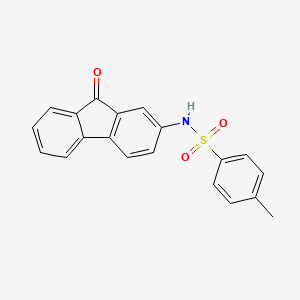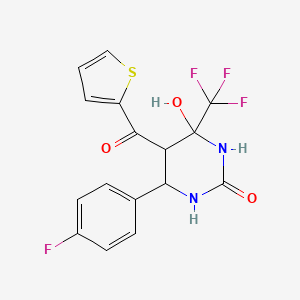
2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a hydrazide moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-benzylpiperazine, is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Hydrazide Formation: The piperazine derivative is then reacted with acetohydrazide to form the intermediate compound.
Schiff Base Formation: Finally, the intermediate is condensed with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amines.
Substitution Products: Functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxyphenyl)acetohydrazide
Uniqueness
The presence of both the piperazine ring and the dihydroxybenzylidene moiety in 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide makes it unique. This combination can potentially enhance its biological activity and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H24N4O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13+ |
InChI-Schlüssel |
PCMDLUGQDBUFCF-FYJGNVAPSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970267.png)
![(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)


![1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11970281.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970302.png)
![Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate](/img/structure/B11970310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970321.png)
![allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970336.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11970342.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11970350.png)
